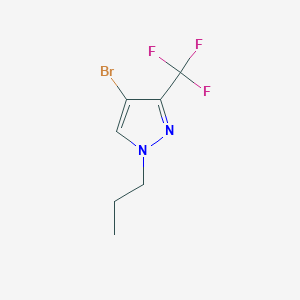

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-propyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-2-3-13-4-5(8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVRIMIISMVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting materials : N-propargyl hydrazones or sulfonylhydrazones bearing the trifluoromethyl group.

- Reaction conditions : Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by cyclization under mild conditions.

- Outcome : Formation of the pyrazole ring with trifluoromethyl substitution at the 3-position.

Research Findings:

- The method demonstrates broad substrate scope, tolerating various functional groups, and allows for the synthesis of polysubstituted pyrazoles with high regioselectivity.

- It is particularly suitable for synthesizing 3-trifluoromethylpyrazoles with diverse substituents, including propyl groups if the hydrazone precursors are appropriately substituted.

(3 + 2)-Cycloaddition of Nitrile Imines with Electron-Deficient Dipolarophiles

This approach entails the generation of nitrile imines, which undergo cycloaddition with suitable dipolarophiles to form the pyrazole core.

Procedure:

- Generate nitrile imines from hydrazones or hydrazides.

- React with trifluoromethylated enones or α,β-unsaturated carbonyl compounds.

- Aromatization via oxidation yields the trifluoromethylpyrazoles.

Research Findings:

- Efficient for synthesizing bis-trifluoromethylated pyrazoles.

- The process is highly regioselective and can be scaled up, providing access to compounds with complex substitution patterns, including the propyl group at the N-1 position.

Propylation at the N-1 Position

The propyl group can be introduced via N-alkylation of the pyrazole ring using alkyl halides.

Procedure:

- React the brominated or otherwise functionalized pyrazole with propyl halides (e.g., propyl bromide or chloride).

- Use base catalysts such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.

- Reaction conditions typically involve refluxing for several hours.

Overall Synthetic Route

Based on the above methodologies, a typical synthetic route for 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole can be summarized as follows:

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of hydrazones | Hydrazones with trifluoromethyl groups | Pd/Cu catalysts | Mild, room temperature to 60°C | High regioselectivity, versatile | Requires synthesis of hydrazone precursors |

| (3 + 2)-Cycloaddition | Nitrile imines, trifluoromethylated enones | Base, heat | 60°C, 2 days | Suitable for complex substitution | Longer reaction times |

| Bromination | Pyrazole derivatives | Sodium bromide, organic solvent | 0-130°C | High yield, regioselectivity | Environmental concerns if using hazardous reagents |

| N-Alkylation | Brominated pyrazoles | Propyl halide, base | Reflux | Efficient N-alkylation | Possible over-alkylation |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cyclization reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole has been investigated for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For example, pyrazole derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exhibiting anticancer potential.

Biochemical Analysis

The compound plays a role in biochemical reactions by interacting with enzymes and proteins. It has been reported to inhibit oxidative phosphorylation and influence cellular metabolism by generating reactive oxygen species (ROS), which can lead to cellular damage.

Agrochemistry

Research has indicated that pyrazole derivatives can serve as effective agrochemicals. Their ability to modulate plant growth responses makes them valuable in developing new pesticides or herbicides . The trifluoromethyl group enhances the stability and bioactivity of these compounds in agricultural applications.

Material Science

In materials science, this compound is utilized as a building block for synthesizing novel materials. Its unique chemical properties can be exploited in the development of polymers and other advanced materials .

The biological activity of this compound is noteworthy, particularly its cytotoxic effects against various cancer cell lines. Recent studies have demonstrated that certain pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cells, underscoring their potential as therapeutic agents .

Case Study 1: Anticancer Activity

A study examining the anticancer effects of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of CDKs, leading to cell cycle disruption and increased apoptosis rates.

Case Study 2: Agrochemical Efficacy

In agricultural research, a series of experiments evaluated the effectiveness of pyrazole-based compounds as herbicides. Results indicated that these compounds could effectively inhibit weed growth while being less harmful to crops, suggesting their potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrazoles with variations in substituents at positions 1, 3, and 3. Key analogues include:

Physicochemical Properties

- Electrochemical Stability: Pyrazole derivatives with -CF₃ groups exhibit superior oxidative stability in lithium-ion battery electrolytes compared to non-fluorinated analogues, attributed to passivation film formation .

- Synthetic Yields: Bromination of 3-(4-fluorophenyl)pyrazole yields 92% monobrominated product, whereas 4-ethoxy-1-phenylpyrazole bromination gives only 38% yield, highlighting substituent-dependent reactivity .

Key Research Findings

Substituent Effects: Propyl chains at position 1 improve solubility in non-polar solvents compared to methyl or isobutyl groups . Bromine at position 4 increases electrophilicity, enabling cross-coupling reactions for drug diversification .

Biological Selectivity :

- Brominated pyrazoles show higher DPP-4 selectivity than fluorinated derivatives due to stronger π-π interactions with Arg358 .

Thermal Stability :

- Trifluoromethyl groups reduce thermal degradation rates, making the compound suitable for high-temperature applications in material science .

Biological Activity

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole (CAS Number: 1437794-44-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group, may influence its interaction with biological targets, making it a compound of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 239.05 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Structure

The compound features a pyrazole ring with the following substituents:

- Bromo group at position 4

- Propyl group at position 1

- Trifluoromethyl group at position 3

Anticancer Potential

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those structurally similar to this compound. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain pyrazole derivatives inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to cell cycle arrest in cancer cells .

Case Study: Inhibition of CDK2

In a study involving pyrazole derivatives, it was found that one compound exhibited an IC50 value of 25 nM against CDK2, indicating potent inhibitory activity that could be leveraged in cancer therapy . This suggests that this compound may possess similar bioactivity due to its structural characteristics.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that some compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. The mechanism often involves interference with microbial enzymes or cell wall synthesis .

The biological activity of this compound is hypothesized to involve:

- Enzyme inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and microbial growth.

- Receptor interaction: The trifluoromethyl group may enhance binding affinity to specific biological targets, improving selectivity and efficacy.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Characteristics | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| Pyrazole Derivative A | Substituted at positions 1 and 5 | 25 nM (CDK2 inhibition) | Moderate |

| Pyrazole Derivative B | Contains an amino group at position 4 | 50 nM | High |

| 4-Bromo-1-propyl-3-(trifluoromethyl) | Bromine and trifluoromethyl substituents | TBD | TBD |

Note: TBD indicates that specific data on the biological activity of this compound is still required.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. Key strategies include:

- Copper-mediated trifluoromethylation : Using trifluoromethyltrimethylsilane (TMSCF₃) as a CF₃ source under copper catalysis to introduce the trifluoromethyl group at the pyrazole C3 position .

- Triazenylpyrazole precursors : Employing triazenyl intermediates to construct pyrazole-triazole hybrids, enabling modular substitution .

- Regioselective bromination : Bromination at the pyrazole C4 position using N-bromosuccinimide (NBS) or similar reagents under controlled conditions .

| Method | Key Reagent/Condition | Reference |

|---|---|---|

| Trifluoromethylation | TMSCF₃, Cu catalyst | |

| Triazenyl precursor route | Diazonium salts, cyclization | |

| Bromination | NBS, radical initiators |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming substituent positions and purity. For example, coupling constants in ¹H NMR distinguish between regioisomers .

- X-ray crystallography : Resolves crystal packing and steric effects, as demonstrated for pyrazole-thiazole hybrids .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole core be achieved to diversify downstream applications?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- C4 bromination : Favored due to electron-withdrawing effects of the CF₃ group at C3, directing electrophilic substitution to C4 .

- Suzuki-Miyaura coupling : The boronic acid derivative (e.g., 1-propyl-3-(trifluoromethyl)pyrazole-4-boronic acid) enables cross-coupling with aryl halides for biaryl synthesis .

- N-alkylation : The propyl group at N1 can be modified using alkyl halides under basic conditions to introduce varied N-substituents .

Data Contradiction Note : Competing side reactions (e.g., over-bromination) may occur if stoichiometry or reaction time is not optimized .

Q. What strategies resolve discrepancies in biological activity data among structurally similar derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., bromine vs. methyl at C4) with activity using crystallographic data .

- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding affinity .

- Controlled bioassays : Standardize assay conditions (e.g., solvent, concentration) to minimize variability .

| Derivative Modification | Observed Impact on Activity | Reference |

|---|---|---|

| Bromine at C4 | Enhanced hydrophobic interactions | |

| Trifluoromethyl at C3 | Improved metabolic stability |

Q. How do reaction conditions influence competing pathways during trifluoromethylation?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trifluoromethylation by stabilizing intermediates .

- Catalyst loading : Excess copper catalyst may lead to byproducts (e.g., dimerization) .

- Temperature control : Low temperatures (~0°C) suppress side reactions during CF₃ group introduction .

Safety and Handling

Q. What critical precautions are required for safe handling of this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources .

| Hazard | Preventive Measure | Reference |

|---|---|---|

| Skin irritation | Immediate washing with soap | |

| Environmental toxicity | Neutralize waste before disposal |

Methodological Challenges

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.